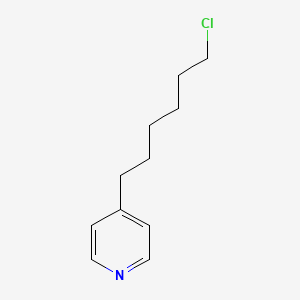

4-(6-Chlorohexyl)pyridine

Description

4-(6-Chlorohexyl)pyridine is an organohalide compound featuring a pyridine ring substituted with a 6-chlorohexyl chain at the 4-position. This structure combines the aromaticity and basicity of pyridine with the hydrophobic and reactive properties of a chloroalkyl chain.

Propriétés

Formule moléculaire |

C11H16ClN |

|---|---|

Poids moléculaire |

197.70 g/mol |

Nom IUPAC |

4-(6-chlorohexyl)pyridine |

InChI |

InChI=1S/C11H16ClN/c12-8-4-2-1-3-5-11-6-9-13-10-7-11/h6-7,9-10H,1-5,8H2 |

Clé InChI |

FPSRVUOZFIQPJF-UHFFFAOYSA-N |

SMILES canonique |

C1=CN=CC=C1CCCCCCCl |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Thiophene-Based Analogues

highlights the synthesis of poly[3-(6-chlorohexyl)thiophene] and poly[3-(6-bromohexyl)thiophene], where the chlorohexyl chain is attached to a thiophene core instead of pyridine. Key differences include:

- Regioregularity and Molar Mass : The regioregularity (structural order) of poly[3-(6-chlorohexyl)thiophene] is lower than its brominated counterpart, leading to reduced crystallinity and solubility. This contrasts with pyridine-based systems, where the nitrogen atom in the ring may influence polymerization behavior through electronic effects .

- Reactivity : The C–Cl bond in 6-chlorohexyl chains is less reactive than C–Br bonds, impacting the kinetics of polymer formation. This difference may also affect the functionalization of pyridine derivatives in drug design or catalysis .

Table 1 : Comparison of Thiophene vs. Pyridine Derivatives with 6-Chlorohexyl Chains

Comparison with Pyridine Derivatives Bearing Different Substituents

provides data on pyridine derivatives with varied substituents (e.g., nitro, bromo, methyl groups). For example:

- 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine exhibits melting points (268–287°C) and yields (67–81%) dependent on substituent identity. The chlorohexyl chain in 4-(6-Chlorohexyl)pyridine may reduce melting points compared to nitro- or bromo-substituted derivatives due to increased molecular flexibility .

- Electronic Effects: Pyridine derivatives with electron-withdrawing groups (e.g., –NO₂) exhibit lower HOMO-LUMO gaps, enhancing charge-transfer properties. The chlorohexyl chain, being weakly electron-withdrawing, may impart moderate electronic effects compared to stronger substituents like –NO₂ .

Table 2 : Substituent Effects on Pyridine Derivatives

| Substituent | Melting Point (°C) | Yield (%) | Molecular Weight |

|---|---|---|---|

| –NO₂ | 287 | 70 | 545 |

| –Br | 275 | 78 | 522 |

| –CH₃ | 268 | 81 | 466 |

| Hypothetical –C₆H₁₂Cl | ~250 (estimated) | ~75 | ~250–300 |

Comparison with 4-(1-Aminoethyl)pyridine

Quantum chemical studies on 4-(1-aminoethyl)pyridine (–8) reveal:

- Electronic Properties: The HOMO-LUMO gap (ΔE = 6.08 eV) suggests moderate bioactivity.

- Solvent Effects: 4-(1-Aminoethyl)pyridine shows solvent-dependent UV-Vis absorption (246 nm in water vs. 256 nm in gas phase). The hydrophobic chlorohexyl chain in 4-(6-Chlorohexyl)pyridine may amplify solvophobic effects, altering solubility and spectroscopic behavior .

Comparison with Other Chloro-Substituted Pyridines

- The 4-hydroxyl group enhances hydrogen-bonding capacity, unlike the nonpolar chlorohexyl chain in 4-(6-Chlorohexyl)pyridine .

- 6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine (): The oxazole ring fused to pyridine increases rigidity, contrasting with the flexible chlorohexyl chain. This structural difference impacts applications in materials science (e.g., rigidity vs. flexibility in polymer backbones) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.